molecular formula C11H14ClNO2 B8033489 2-Chloro-N,N-diethyl-5-hydroxybenzamide

2-Chloro-N,N-diethyl-5-hydroxybenzamide

Cat. No.: B8033489
M. Wt: 227.69 g/mol
InChI Key: QXYSHCJRTBYUIB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves multiple steps, typically starting with the chlorination of a benzamide derivative. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

2-Chloro-N,N-diethyl-5-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N,N-diethyl-5-hydroxybenzamide is used in various scientific research applications, including:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N,N-diethyl-5-hydroxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in research and industry.

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-7-8(14)5-6-10(9)12/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSHCJRTBYUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.